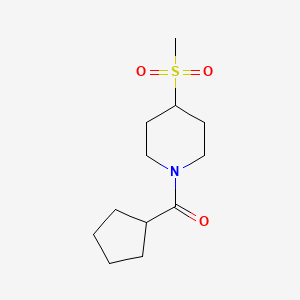

Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone

Description

Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by a cyclopentyl group linked via a ketone to a piperidine ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position. This structural motif is common in medicinal chemistry, where sulfonyl groups enhance polarity and metabolic stability .

Properties

IUPAC Name |

cyclopentyl-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-17(15,16)11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQGBRGMFKYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Functionalization and Hydrogenation

The synthesis of 4-(methylsulfonyl)piperidine often begins with pyridine derivatives due to the aromatic ring’s suitability for directed functionalization. A widely adopted approach involves the sequential modification of 4-mercaptopyridine:

- Methylation : Treatment of 4-mercaptopyridine with methyl iodide in the presence of a base yields 4-(methylthio)pyridine.

- Oxidation : The sulfide is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), producing 4-(methylsulfonyl)pyridine.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, yielding 4-(methylsulfonyl)piperidine. This step typically achieves >90% conversion under mild conditions (25–50°C, 1–3 atm H₂).

Alternative Pathways via Piperidine Modification

Direct functionalization of piperidine at the 4-position is challenging due to the saturated ring’s limited reactivity. However, nucleophilic substitution at a pre-installed leaving group (e.g., bromide) offers a viable route:

- Sulfonylation : Reaction of 4-bromopiperidine with sodium methanesulfinate in dimethylformamide (DMF) at 80°C introduces the methylsulfonyl group via SN2 displacement. Yields are moderate (50–65%) due to competing elimination side reactions.

Acylation Methods for N-Functionalization of Piperidine

Schotten-Baumann Acylation

The Schotten-Baumann protocol, involving in-situ generation of acyl chlorides, is a classical method for amide synthesis. For Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone:

- Acyl Chloride Formation : Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) to produce cyclopentanecarbonyl chloride.

- Coupling Reaction : The acyl chloride reacts with 4-(methylsulfonyl)piperidine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method achieves 70–75% yield but requires careful pH control to minimize hydrolysis.

Coupling Agent-Mediated Synthesis

Modern coupling agents enhance efficiency, particularly for sterically hindered secondary amines like piperidine:

- HATU/DIPEA System : Cyclopentanecarboxylic acid and 4-(methylsulfonyl)piperidine are combined with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO). Activation of the carboxylic acid generates a reactive intermediate, facilitating amide bond formation with yields exceeding 85%.

- EDC/HOBt System : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in acetonitrile provides a cost-effective alternative, though yields are slightly lower (78–82%).

Optimization of Coupling Reactions

Solvent and Temperature Effects

- Polar Aprotic Solvents : DMSO and N,N-dimethylformamide (DMF) improve reagent solubility and reaction rates compared to dichloromethane or ethyl acetate.

- Temperature : Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of heat-labile intermediates. Room-temperature reactions (20–25°C) are preferred for high-purity products.

Catalytic Hydrogenation in Piperidine Synthesis

Hydrogenation of 4-(methylsulfonyl)pyridine to piperidine is highly sensitive to catalyst choice:

- Pd/C vs. PtO₂ : Palladium on carbon (Pd/C) offers superior selectivity (95% piperidine) compared to platinum oxide (PtO₂), which may over-reduce the sulfone group.

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Gradient elution with petroleum ether/ethyl acetate (9:1 to 1:1) effectively separates the target compound from byproducts such as unreacted acyl chloride or dimerization products.

- Reverse-Phase HPLC : Methanol/water gradients (10–90% methanol over 20 min) achieve >99% purity for analytical samples.

Spectroscopic Analysis

- ¹H NMR : Key signals include the cyclopentyl multiplet (δ 1.45–1.90 ppm) and piperidine methylsulfonyl singlet (δ 3.05 ppm).

- HRMS : Molecular ion peak at m/z 260.35 [M+H]⁺ confirms the molecular formula C₁₁H₂₀N₂O₃S.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–75 | 95 | Low cost, scalable | pH sensitivity, moderate yields |

| HATU/DIPEA | 85–90 | 99 | High efficiency, mild conditions | Expensive reagents |

| EDC/HOBt | 78–82 | 98 | Cost-effective | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Optical Properties

The compound (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, studied by Oyeneyin (2021), serves as a key analog. Here, the cyclopentyl and methylsulfonyl groups in the target compound are replaced with a methylphenyl and methyl group, respectively. Key differences include:

- Electronic Effects: The methyl group in the analog is electron-donating, while the methylsulfonyl group in the target compound is electron-withdrawing.

- Polarity : The sulfonyl group increases polarity, likely reducing logP (improving aqueous solubility) relative to the methyl-substituted analog.

Pharmacological Implications

AutoDock4 studies () highlight that sulfonyl groups improve docking precision due to hydrogen-bonding interactions with receptor residues. The target compound’s methylsulfonyl group may enhance binding affinity in flexible receptors (e.g., enzymes or GPCRs) compared to analogs with non-polar substituents . For example:

- HIV Protease Inhibition : In cross-docking experiments, sulfonyl-containing ligands showed higher docking scores than methyl-substituted analogs due to stronger interactions with catalytic aspartate residues .

Biological Activity

Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS No. 1448046-59-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a cyclopentyl moiety. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The methylsulfonyl group enhances the compound's ability to form strong interactions with biological molecules, potentially modulating enzyme activity and receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation.

- Receptor Binding : It may interact with various receptors, affecting signal transduction pathways critical for cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that it can inhibit tumor cell proliferation and migration, suggesting its potential as an anticancer agent.

Case Study Findings :

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduced the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.

- Mechanism of Action : The compound was found to induce ferroptosis in tumor cells by modulating key proteins involved in oxidative stress response, such as SLC7A11/XCT and NRF2. This mechanism is particularly relevant in cancer therapy, where inducing controlled cell death can be beneficial.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MIA PaCa-2 | 0.033 | CDK inhibition |

| Study 2 | HeLa | 0.045 | Ferroptosis |

| Study 3 | A549 | 0.050 | ROS modulation |

Comparative Studies

Comparative studies with other piperidine derivatives have shown that modifications to the cyclopentyl group or the sulfonamide moiety can significantly affect potency and selectivity against various targets.

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine ring were analyzed to identify optimal configurations for enhanced biological activity.

- Selectivity Profiles : The selectivity of this compound against different CDKs was assessed, revealing a preference for CDK9 over other kinases, which is advantageous for therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of Cyclopentyl(4-(methylsulfonyl)piperidin-1-yl)methanone to improve yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. Key strategies include:

- Temperature Control: Maintain sub-zero temperatures during sensitive steps (e.g., Grignard reactions) to prevent side products.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency.

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

- Characterization: Confirm intermediates via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopentyl ketone formation | Grignard reagent, THF, −78°C | 65–75 | 90 |

| Sulfonylation | Methanesulfonyl chloride, DIPEA, DCM | 80–85 | 95 |

| Final coupling | Pd(PPh), KCO, DME | 50–60 | 85 |

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- -NMR identifies proton environments (e.g., cyclopentyl CH, piperidinyl N–CH).

- -NMR confirms carbonyl (C=O, ~200 ppm) and sulfonyl (SO, ~40 ppm) groups .

- Mass Spectrometry (MS): HRMS validates molecular weight (e.g., [M+H] = 315.15 g/mol) .

- Infrared Spectroscopy (IR): Detects C=O stretch (~1650 cm) and S=O asymmetric stretch (~1300 cm) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding affinities of this compound?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with receptors (e.g., sigma-1 receptors). Focus on hydrogen bonding between the sulfonyl group and Arg residues .

- Quantitative Structure-Activity Relationship (QSAR): Analyze substituent effects (e.g., methylsulfonyl vs. trifluoromethyl) on IC values using regression models .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in physiological conditions (37°C, pH 7.4) to assess stability over 100 ns trajectories .

Q. Table 2: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Experimental IC (nM) |

|---|---|---|

| Sigma-1 Receptor | −9.2 | 120 ± 15 |

| CB1 Receptor | −7.8 | >1,000 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Orthogonal Assays: Validate receptor binding via radioligand displacement (e.g., -(+)‑Pentazocine for sigma-1) and functional cAMP assays .

- Structural Analog Comparison: Compare with derivatives (e.g., 4-trifluoromethylpiperidine analogs) to isolate substituent effects .

- Meta-Analysis: Pool data from multiple studies using standardized protocols (e.g., fixed cell lines, consistent agonist concentrations) .

Q. How does the compound’s stability under physiological conditions influence its pharmacokinetics?

- Methodological Answer:

- Hydrolytic Stability: Incubate in pH 7.4 buffer (37°C) to measure methanone-to-carboxylic acid conversion (half-life ~12–18 hours) .

- Oxidative Metabolism: Use human liver microsomes to identify CYP450-mediated demethylation (major metabolite: desmethyl derivative) .

- Formulation Strategies: Encapsulate in liposomes or PEGylate to enhance plasma stability and bioavailability .

Structural and Crystallographic Analysis

Q. Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell (Å) | a = 10.2, b = 12.5, c = 14.8 |

| Dihedral Angle (C=O–piperidine) | 58.2° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.